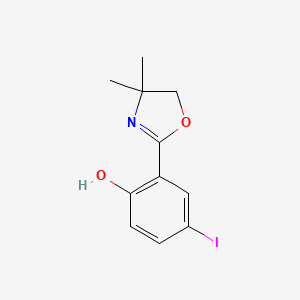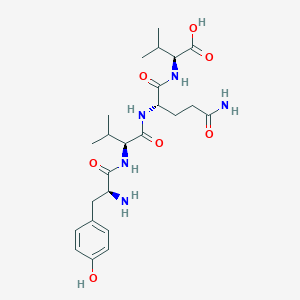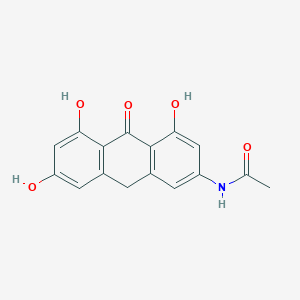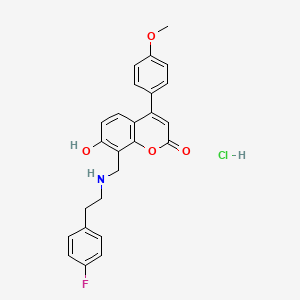![molecular formula C11H24SSe B12620029 1-{[4-(Methylselanyl)butyl]sulfanyl}hexane CAS No. 918945-51-4](/img/structure/B12620029.png)
1-{[4-(Methylselanyl)butyl]sulfanyl}hexane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-{[4-(Methylselanyl)butyl]sulfanyl}hexane is an organoselenium compound characterized by the presence of both selenium and sulfur atoms within its molecular structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-{[4-(Methylselanyl)butyl]sulfanyl}hexane typically involves the reaction of 4-(methylselanyl)butyl bromide with hexanethiol in the presence of a base such as sodium hydride. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent oxidation of the selenium and sulfur atoms. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete. The product is then purified using standard techniques such as column chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate more robust purification techniques, such as recrystallization and distillation, to ensure the high purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
1-{[4-(Methylselanyl)butyl]sulfanyl}hexane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form selenoxides and sulfoxides.
Reduction: Reduction reactions can convert selenoxides and sulfoxides back to their corresponding selenides and sulfides.
Substitution: The compound can participate in nucleophilic substitution reactions, where the selenium or sulfur atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.
Substitution: Nucleophiles like thiols, amines, and halides can be used under mild to moderate conditions.
Major Products Formed
Oxidation: Selenoxides and sulfoxides.
Reduction: Selenides and sulfides.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
1-{[4-(Methylselanyl)butyl]sulfanyl}hexane has several scientific research applications:
Biology: Studied for its potential antioxidant properties due to the presence of selenium.
Medicine: Investigated for its potential therapeutic effects, including anticancer and antimicrobial activities.
Industry: Utilized in the development of novel materials and catalysts.
Wirkmechanismus
The mechanism of action of 1-{[4-(Methylselanyl)butyl]sulfanyl}hexane involves its interaction with biological molecules through the selenium and sulfur atoms. These interactions can lead to the formation of reactive intermediates that can modulate various biochemical pathways. The compound may target specific enzymes and proteins, leading to its observed biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-{[4-(Methylthio)butyl]sulfanyl}hexane: Similar structure but with sulfur instead of selenium.
1-{[4-(Methylselanyl)butyl]selanyl}hexane: Contains two selenium atoms instead of one selenium and one sulfur.
Uniqueness
1-{[4-(Methylselanyl)butyl]sulfanyl}hexane is unique due to the presence of both selenium and sulfur atoms, which imparts distinct chemical and biological properties. The combination of these two elements can enhance the compound’s reactivity and potential therapeutic effects compared to similar compounds containing only one of these elements.
Eigenschaften
CAS-Nummer |
918945-51-4 |
|---|---|
Molekularformel |
C11H24SSe |
Molekulargewicht |
267.35 g/mol |
IUPAC-Name |
1-(4-methylselanylbutylsulfanyl)hexane |
InChI |
InChI=1S/C11H24SSe/c1-3-4-5-6-9-12-10-7-8-11-13-2/h3-11H2,1-2H3 |
InChI-Schlüssel |
SHIJDWJCTOFLQR-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCSCCCC[Se]C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![3-[2-(4-Chloroanilino)-2-oxoethyl]thiophene-2-carboxylic acid](/img/structure/B12619975.png)
![(2S)-2-[(R)-hydroxy-(2-methoxyphenyl)methyl]cyclohexan-1-one](/img/structure/B12619989.png)
![N-(1-{Benzyl[(thiophen-2-yl)methyl]amino}propan-2-ylidene)hydroxylamine](/img/structure/B12620000.png)
![4-{4-[(2-Aminoethyl)carbamoyl]anilino}but-2-enoic acid](/img/structure/B12620007.png)


![5-Benzoyl-3-[(4-fluorophenyl)sulfanyl]-1,4,6-triphenylpyridin-2(1H)-one](/img/structure/B12620023.png)
![N-(4-acetylphenyl)-2-[2-(4-ethylpiperazin-1-yl)-4-oxo-4,5-dihydro-1H-imidazol-5-yl]acetamide](/img/structure/B12620028.png)

![6-[2-(Benzyloxy)phenyl]-4-ethoxypyrido[3,2-d]pyrimidin-2-amine](/img/structure/B12620043.png)
